4-Acetoxy-3',5'-dimethoxybenzophenone
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Overview
Description
4-Acetoxy-3’,5’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5. It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy functional groups on the benzene rings. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3’,5’-dimethoxybenzophenone typically involves the acetylation of 3’,5’-dimethoxybenzophenone. One common method is as follows:
Starting Material: 3’,5’-dimethoxybenzophenone.
Reagent: Acetic anhydride.
Catalyst: A strong acid such as sulfuric acid or a Lewis acid like aluminum chloride.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures around 60-80°C for several hours.
The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the 3’,5’-dimethoxybenzophenone to form the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-Acetoxy-3’,5’-dimethoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzophenones and other substituted products.
Scientific Research Applications
4-Acetoxy-3’,5’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3’,5’-dimethoxybenzophenone involves its interaction with various molecular targets. The acetoxy and methoxy groups influence its reactivity and binding affinity to enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dimethoxybenzophenone: Lacks the acetoxy group, resulting in different reactivity and applications.
4-Hydroxy-3’,5’-dimethoxybenzophenone: Contains a hydroxy group instead of an acetoxy group, leading to different chemical properties.
4-Methoxy-3’,5’-dimethoxybenzophenone: Contains an additional methoxy group, altering its chemical behavior.
Uniqueness
4-Acetoxy-3’,5’-dimethoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-12(5-7-14)17(19)13-8-15(20-2)10-16(9-13)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWPNWATPWCOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641741 |
Source
|
Record name | 4-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-27-3 |
Source
|
Record name | [4-(Acetyloxy)phenyl](3,5-dimethoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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